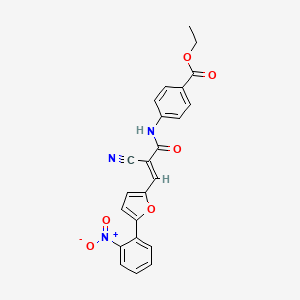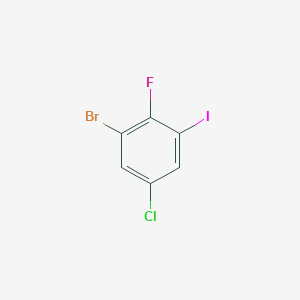
1-Bromo-5-chloro-2-fluoro-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-chloro-2-fluoro-3-iodobenzene is a halogenated aromatic compound, part of a class of chemicals known for their interesting and diverse chemical properties. These properties make them valuable in various chemical research applications.
Synthesis Analysis
This compound is typically synthesized through multi-step organic reactions involving halogenation. Yeap et al. (2013) describe the synthesis of similar star-shaped mesogens containing different halogen substituents, demonstrating the typical approach to synthesizing such complex halogenated molecules (Yeap et al., 2013).
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives like 1-Bromo-5-chloro-2-fluoro-3-iodobenzene can be studied using techniques like FT-IR and FT-Raman spectroscopy. For instance, Mahadevan et al. (2011) performed such an analysis on 1-bromo-3-fluorobenzene (Mahadevan et al., 2011).
Chemical Reactions and Properties
Halogenated benzene compounds participate in various chemical reactions due to the presence of multiple halogens. Wu et al. (2022) explored the synthesis of halogen-rich intermediates for creating more complex molecules (Wu et al., 2022).
Physical Properties Analysis
The physical properties of such compounds are influenced by the halogens present. These can be studied through differential scanning calorimetry and polarizing optical microscopy as demonstrated by Yeap et al. (2013) (Yeap et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are significantly influenced by the halogens. Studies like that of Chapyshev and Chernyak (2013) investigate the reactivity of similar halogenated benzene compounds (Chapyshev & Chernyak, 2013).
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy Studies
The vibrational spectra of halobenzene cations, including derivatives similar to 1-bromo-5-chloro-2-fluoro-3-iodobenzene, have been extensively studied to understand their electronic states and molecular interactions. These studies, employing mass-analyzed threshold ionization (MATI) spectrometry, provide insights into the ionization energies and vibrational modes of such compounds, contributing to the broader understanding of halogenated aromatic molecules' physical and chemical properties (Kwon, Kim, & Kim, 2002).
Radiation Chemistry
Radiolysis of aqueous solutions containing dihalobenzenes, including molecules structurally related to 1-bromo-5-chloro-2-fluoro-3-iodobenzene, has been investigated to understand the formation of halide ions. Such studies are crucial for assessing the environmental impact and degradation pathways of halogenated compounds in aqueous environments (Naik & Mohan, 2005).
Molecular Inclusion Complexes
Research into solid-state inclusion complexes of halobenzenes with host molecules, such as p-H-calix[5]arene, reveals the nature of intermolecular interactions in supermolecules. These studies contribute to the development of new materials and the understanding of molecular recognition processes, which are fundamental in supramolecular chemistry (Clark, Makha, Sobolev, & Raston, 2008).
Photochemical Reactions
The photochemical reactions of acyl iodides with aryl halides, including fluoro-, chloro-, and bromobenzenes, have been explored to understand halogen exchange mechanisms. This research is vital for synthesizing iodinated aromatic compounds and investigating the photostability of halogenated benzenes (Voronkov et al., 2013).
Synthesis of Polyhaloadamantanes
The synthesis of pseudotetrahedral polyhaloadamantanes, closely related in structure to 1-bromo-5-chloro-2-fluoro-3-iodobenzene, has been studied for their potential as chirality probes. Such research underscores the compound's role in developing new materials with specific optical properties (Schreiner et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(8)2-5(10)6(4)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVPTVSBHAAKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-chloro-2-fluoro-3-iodobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


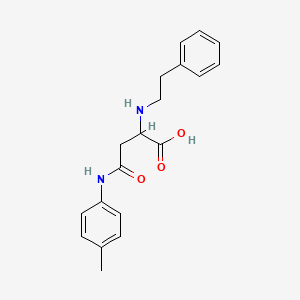
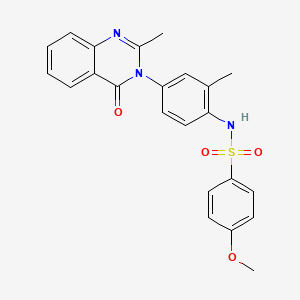
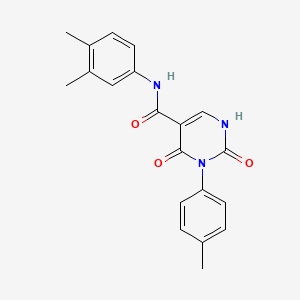
![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)

![methyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2489145.png)
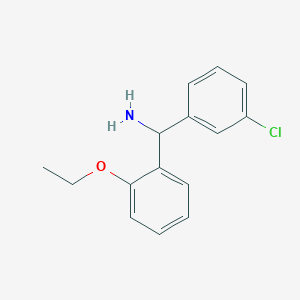
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)
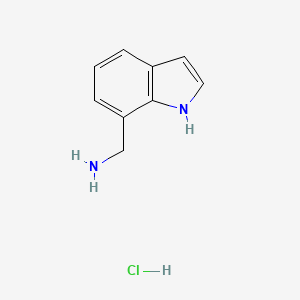

![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)
